molecular formula C5H10N4 B2950054 (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine CAS No. 1019258-77-5

(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine

Cat. No.: B2950054
CAS No.: 1019258-77-5
M. Wt: 126.163
InChI Key: CEHWOQJCKWKFJD-UHFFFAOYSA-N
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Description

(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methanamine is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and are known for their diverse chemical and biological properties. This particular compound is characterized by the presence of two methyl groups at positions 4 and 5 of the triazole ring and a methanamine group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine typically involves the reaction of 4,5-dimethyl-1H-1,2,4-triazole with formaldehyde and ammonia. The reaction is carried out under acidic conditions to facilitate the formation of the methanamine group. Another method involves the use of hydrazine derivatives and carbonyl compounds, followed by cyclization to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted triazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted triazoles, amine derivatives, and oxides, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

In chemistry, (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology

The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics and antifungal agents. Its ability to inhibit the growth of certain microorganisms makes it a valuable compound in biological research .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications, including anticancer and antiviral activities. The triazole ring is a common motif in many drugs, and modifications of this compound can lead to the development of new medications .

Industry

Industrially, this compound is used in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various industrial applications .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-1,2,4-triazole: Similar structure but lacks the methanamine group.

    4-Methyl-4H-1,2,4-triazol-3-yl)methanamine: Similar structure but with only one methyl group.

    1,2,4-Triazole: The parent compound without any substituents.

Uniqueness

(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methanamine is unique due to the presence of both methyl groups and the methanamine group, which confer specific chemical and biological properties.

Properties

IUPAC Name

(4,5-dimethyl-1,2,4-triazol-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-4-7-8-5(3-6)9(4)2/h3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHWOQJCKWKFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019258-77-5
Record name (dimethyl-4H-1,2,4-triazol-3-yl)methanamine
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